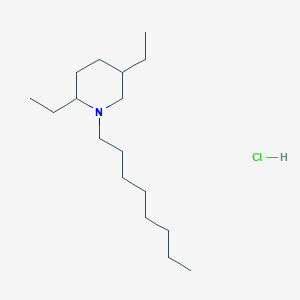![molecular formula C16H13ClO5 B14489465 9-(3-Chloro-3-methyl-2-oxobutoxy)-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 64790-72-3](/img/structure/B14489465.png)
9-(3-Chloro-3-methyl-2-oxobutoxy)-7H-furo[3,2-g][1]benzopyran-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3-Chloro-3-methyl-2-oxobutoxy)-7H-furo3,2-gbenzopyran-7-one is a complex organic compound that belongs to the class of furobenzopyran derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Chloro-3-methyl-2-oxobutoxy)-7H-furo3,2-gbenzopyran-7-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furobenzopyran core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the 3-chloro-3-methyl-2-oxobutoxy group: This step involves the reaction of the furobenzopyran core with 3-chloro-3-methyl-2-oxobutyryl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
9-(3-Chloro-3-methyl-2-oxobutoxy)-7H-furo3,2-gbenzopyran-7-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or hydrocarbons, and substitution can result in various substituted derivatives.
Applications De Recherche Scientifique
9-(3-Chloro-3-methyl-2-oxobutoxy)-7H-furo3,2-gbenzopyran-7-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 9-(3-Chloro-3-methyl-2-oxobutoxy)-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7H-furo3,2-gbenzopyran derivatives : These compounds share the same core structure but differ in the substituents attached to the core.
- Chloromethyl ketones : Compounds with similar functional groups but different core structures.
Uniqueness
9-(3-Chloro-3-methyl-2-oxobutoxy)-7H-furo3,2-gbenzopyran-7-one is unique due to the specific combination of the furobenzopyran core and the 3-chloro-3-methyl-2-oxobutoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
64790-72-3 |
|---|---|
Formule moléculaire |
C16H13ClO5 |
Poids moléculaire |
320.72 g/mol |
Nom IUPAC |
9-(3-chloro-3-methyl-2-oxobutoxy)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C16H13ClO5/c1-16(2,17)11(18)8-21-15-13-10(5-6-20-13)7-9-3-4-12(19)22-14(9)15/h3-7H,8H2,1-2H3 |
Clé InChI |
VNBSNWCTEJIWJK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propenoic acid, 3-[2-[bis(2-chloroethyl)amino]phenyl]-](/img/structure/B14489386.png)
![Spiro[6.6]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14489393.png)

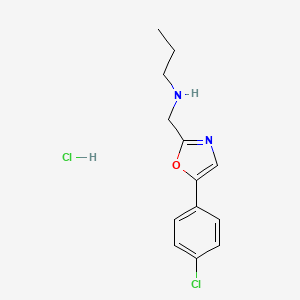

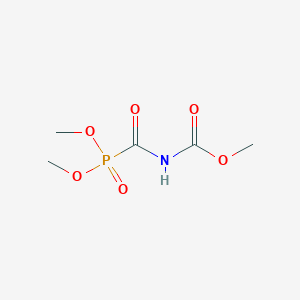
![1-[(4-Methyl-3-nitronaphthalen-1-yl)methyl]piperidine](/img/structure/B14489431.png)

![5-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}naphthalene-1-sulfonyl chloride](/img/structure/B14489439.png)
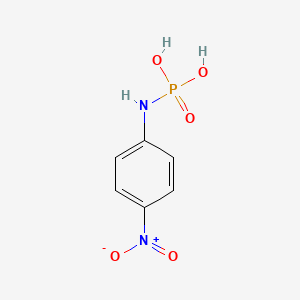
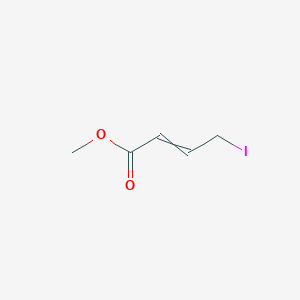
![4-[2-(4-Butylphenyl)ethenyl]benzonitrile](/img/structure/B14489462.png)
